Product packaging for Quinazolino[2,3-a]phthalazin-8-one(Cat. No.:)

Quinazolino[2,3-a]phthalazin-8-one

Cat. No.: B382599
M. Wt: 247.25 g/mol
InChI Key: WJVXOWLIUZTXHT-UHFFFAOYSA-N
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Description

Quinazolino[2,3-a]phthalazin-8-one is a complex, polycyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure arises from the fusion of a quinazoline and a phthalazine ring system, creating a privileged scaffold known for interacting with diverse biological targets. The compound's structure is characterized by multiple nitrogen atoms, which contribute to its ability to form key hydrogen bonds within enzyme active sites. Research into this structural class is extensive due to its association with a wide range of pharmacological activities. Fused quinazolinone derivatives have demonstrated potent biological effects in scientific studies, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties . The specific fused-ring system of this compound is particularly valuable for developing novel therapeutic agents and studying enzyme inhibition mechanisms. Its planar, aromatic structure also makes it a candidate for investigation in materials science, particularly in the development of organic fluorescent molecules and electronic materials. This product is provided for research purposes to support the synthesis of new chemical entities, structure-activity relationship (SAR) studies, and high-throughput screening in drug discovery programs. It is supplied as a high-purity solid to ensure reproducible results in experimental settings. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9N3O B382599 Quinazolino[2,3-a]phthalazin-8-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H9N3O

Molecular Weight

247.25 g/mol

IUPAC Name

quinazolino[2,3-a]phthalazin-8-one

InChI

InChI=1S/C15H9N3O/c19-15-12-7-3-4-8-13(12)17-14-11-6-2-1-5-10(11)9-16-18(14)15/h1-9H

InChI Key

WJVXOWLIUZTXHT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=NN3C2=NC4=CC=CC=C4C3=O

Canonical SMILES

C1=CC=C2C(=C1)C=NN3C2=NC4=CC=CC=C4C3=O

solubility

6.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Quinazolino 2,3 a Phthalazin 8 One and Analogues

Established Synthetic Pathways to the Quinazolino[2,3-a]phthalazin-8-one Core

Established methods for constructing the this compound core and its analogues primarily rely on multi-step sequences and condensation reactions, which build the complex tetracyclic system from simpler, readily available precursors.

Multi-step Reaction Sequences

Multi-step synthesis provides a reliable, albeit often lengthy, route to complex molecules, allowing for the purification of intermediates at each stage. A notable four-step synthesis for substituted 5-amino-8H-phthalazino[1,2-b]quinazolin-8-one derivatives has been reported, starting from methyl 2-aminobenzoate (B8764639). researchgate.net The sequence begins with the condensation of methyl 2-aminobenzoate with hydrazine (B178648) hydrate (B1144303) to produce ethyl 2-aminobenzohydrazide. researchgate.net This intermediate then undergoes cyclization with phthalic anhydride (B1165640), yielding 5H-phthalazino[1,2-b]quinazoline-5,8(6H)-dione. researchgate.net Subsequent treatment with phosphorus oxychloride (POCl₃) chlorinates the dione (B5365651) to form 5-chloro-8H-phthalazino[1,2-b]quinazolin-8-one. researchgate.net The final step involves the condensation of this chlorinated intermediate with various amines to furnish the target 5-amino-substituted derivatives. researchgate.net

Another multi-step approach has been developed for the synthesis of 4-alkylsulfanylphthalazin-1(2H)-ones, which are structurally related to the quinazolinophthalazine core. This four-step process starts with the cyclization of 2-formylbenzoic acid and hydrazine hydrate to create the foundational phthalazinone ring. x-mol.com The core is then brominated, followed by an alkylation reaction of the resulting 4-bromolactam. x-mol.com The final step is a palladium-catalyzed coupling reaction with aliphatic mercaptans to introduce the alkylsulfanyl group. x-mol.com

Condensation Reactions

Condensation reactions are fundamental to the synthesis of the quinazolinophthalazine skeleton, typically involving the formation of the phthalazinone and quinazolinone rings through the expulsion of a small molecule like water. A direct synthesis of 6-mesityl-8H-phthalazino[1,2-b]quinazolin-8-one is achieved through the fusion of 1-chloro-4-(mesityl)phthalazine with anthranilic acid at high temperatures (190-191 °C). tubitak.gov.tr

A more general and efficient method involves the reaction between 2-amino-N'-arylbenzohydrazides and 2-formylbenzoic acids. researchgate.net This p-Toluenesulfonic acid (TsOH)-mediated condensation in refluxing ethanol (B145695) provides a practical route to novel phthalazino[1,2-b]quinazolinedione derivatives. researchgate.net The requisite 2-amino-N'-arylbenzohydrazides can be readily prepared from the ring-opening of isatoic anhydride with phenylhydrazines. researchgate.net The formation of the phthalazinone portion of the core often utilizes the condensation between a hydrazine derivative and 2-formylbenzoic acid (also known as 2-carboxybenzaldehyde). arkat-usa.orgresearchgate.net For instance, the reaction of 2-carboxybenzaldehyde (B143210) with aryl hydrazines, mediated by ammonium (B1175870) chloride, yields 2-aryl-phthalazinones. arkat-usa.org

Novel Catalytic Approaches for Fused Quinazolinone Synthesis

Recent advancements in catalysis have provided powerful tools for synthesizing fused quinazolinone systems, offering milder reaction conditions, higher efficiency, and access to novel chemical space through strategies like C-H bond activation and nanoparticle catalysis.

Metal-Catalyzed Reactions, including C-H Bond Activation

Transition-metal catalysis has become an indispensable tool for constructing complex heterocyclic frameworks. researchgate.net Specifically, the direct functionalization of C-H bonds offers an atom-economical approach to building fused ring systems. researchgate.net An efficient synthesis of 8H-isoquinolino[1,2-b]quinazolin-8-ones and phthalazino[2,3-a]cinnoline-8,13-diones has been developed using Ruthenium(II) and Iridium(III) catalysts. acs.org This method proceeds via a directed C-H bond activation of cyclic amides, such as 2-arylquinazolinones, followed by carbene insertion and a condensation annulation sequence. acs.org

Rhodium catalysts have also been employed in the C-H activation of 2-arylquinazolinones for annulation reactions. One such strategy involves cyclization with elemental sulfur to access 7H-benzo nih.govopenmedicinalchemistryjournal.comisothiazolo[3,2-b]quinazolinones, demonstrating a novel C-S/N-S bond formation pathway. bohrium.com Similarly, cobalt and palladium catalysts are widely used. Cobalt(III)-catalyzed C-H activation of primary amides coupled with oxadiazolones provides an efficient, redox-neutral pathway to quinazolinone skeletons. rsc.orgnih.gov Palladium-catalyzed annulation of 3-arylquinazolinones with alkynes has also been developed for the synthesis of fused quinazolinone derivatives. bohrium.comresearchgate.net

Nanoparticle-Catalyzed Syntheses

Nanoparticles have emerged as highly efficient and often reusable catalysts in organic synthesis due to their high surface-area-to-volume ratio. researchgate.net An environmentally friendly, one-pot synthesis of quinazolino[2,1-b]phthalazin-8-ones has been developed using titanium dioxide (TiO₂) nanoparticles as a catalyst. researchgate.netjlu.edu.cn This reaction brings together isatoic anhydride, 2-carboxybenzaldehyde, and hydrazides in aqueous ethanol, yielding the desired products in excellent yields. researchgate.net

Magnetic nanoparticles (e.g., Fe₃O₄) are particularly attractive as catalyst supports because they can be easily recovered from the reaction mixture using an external magnet, simplifying purification and allowing for catalyst recycling. researchgate.netnih.govtandfonline.com Various metallic catalysts, including copper and silver, have been supported on magnetic nanoparticles for the synthesis of a wide range of heterocyclic compounds, including quinazolinones. tandfonline.combohrium.com For example, biosynthesized silver nanoparticles have been shown to be an effective catalyst for the preparation of quinazolinones from the multi-component reaction of isatoic anhydride, aldehydes, and an amine under reflux conditions in ethanol. nih.govrsc.orgrsc.org This method offers benefits such as high product yields, reusability of the catalyst, and environmentally friendly conditions. nih.govrsc.org

One-Pot Synthesis Strategies

A prime example is the previously mentioned TiO₂ nanoparticle-catalyzed synthesis of quinazolino[2,1-b]phthalazin-8-ones, which is conducted as a one-pot, three-component reaction. researchgate.netjlu.edu.cn Similarly, a simple and efficient one-pot, three-component strategy has been developed for the synthesis of tetracyclic quinazolinone derivatives, specifically 6,6a-dihydro-5H-isoquinolino[2,3-a]quinazoline-5,7,12-triones. aurigeneservices.comscispace.com This reaction condenses isatoic anhydride, an amine, and ninhydrin (B49086) in the presence of HCl in dioxane. thieme-connect.com This MCR approach allows for the rapid assembly of complex molecular architectures from simple starting materials. aurigeneservices.comscispace.com The versatility of this method was demonstrated by using a variety of aliphatic and aromatic amines, with the results summarized in the table below. aurigeneservices.com

Strategies for Derivatization and Structural Modification

The core structure of this compound and its analogues serves as a versatile scaffold for chemical modifications aimed at exploring and enhancing their chemical and physical properties. Strategies for derivatization and structural modification are primarily centered on the introduction of various substituents, the creation of hybrid molecules by combining with other pharmacologically relevant moieties, and the formation of metal complexes.

Incorporation of Substituents for Scaffold Diversification

The diversification of the this compound scaffold is a key strategy to modulate its properties. This is often achieved by introducing a range of substituents at various positions on the heterocyclic system. These modifications can influence the molecule's steric and electronic characteristics.

A common approach involves the condensation of different amines with a reactive intermediate, such as 5-chloro-8H-phthalazino[1,2-b]quinazolin-8-one, to yield a series of substituted 5-amino-8H-phthalazino[1,2-b]quinazolin-8-one derivatives. researchgate.net This method allows for the introduction of a wide array of functional groups, leading to a library of compounds with diverse structural features. The synthesis typically begins with a multi-step process starting from a readily available precursor like methyl 2-aminobenzoate. researchgate.net

Another strategy for scaffold diversification involves the rhodium-catalyzed dehydrogenative C-H/N-H functionalization, which has been used to construct phthalazino[2,3-a]-/indazolo[1,2-a]cinnolines by reacting N-phenyl phthalazine (B143731)/indazole with alkynes. researchgate.net Furthermore, Ru(II)/Ir(III)-catalyzed C–H bond activation and annulation of cyclic amides with 1,3-diketone-2-diazo compounds provides a facile route to 8H-isoquinolino[1,2-b]quinazolin-8-ones and phthalazino[2,3-a]cinnoline-8,13-diones. researchgate.netacs.org These methods generate complex polycyclic structures with high efficiency. researchgate.netacs.org

The following table summarizes examples of synthesized derivatives and the methodologies employed:

Starting Material(s)Reagents and ConditionsProductReference
2-(p-tolyl)quinazolin-4(3H)-one, 2-diazo-5-methylcyclohexane-1,3-dione[(p-cymene)RuCl2]2 (3 mol%)2,6-dimethyl-2,3-dihydro-4H-quinazolino[3,2-f]phenanthridine-4,14(1H)-dione acs.org
Methyl 2-aminobenzoate, Hydrazine hydrate, Phthalic anhydride, POCl3, Various aminesMulti-step synthesisSubstituted 5-amino-8H-phthalazino[1,2-b]quinazolin-8-one derivatives researchgate.net

Formation of Hybrid Analogues

Molecular hybridization is a contemporary strategy in medicinal chemistry that involves the covalent linking of two or more pharmacophores to create a single molecule with potentially enhanced or synergistic biological activities. humanjournals.comrsc.org This approach has been applied to the quinazoline (B50416) and phthalazine scaffolds to generate novel hybrid analogues.

One notable example is the synthesis of isatin-based hybrids. tandfonline.comnih.gov In this approach, the isatin (B1672199) moiety is conjugated with a quinazoline or phthalazine core, often through a hydrazine linker. tandfonline.comnih.gov The synthesis typically involves the condensation of a hydrazine derivative of quinazoline or phthalazine with an appropriate isatin derivative. tandfonline.com This strategy aims to combine the chemical attributes of both isatin and the quinazoline/phthalazine systems. tandfonline.com

Another class of hybrid analogues involves the fusion of quinazoline with other heterocyclic systems like thiazole (B1198619). nih.gov For instance, novel quinazoline–thiazole hybrids have been synthesized and evaluated for their potential applications. nih.gov The synthetic route for these hybrids can involve the oxygen-alkylation of a hydroxy-benzaldehyde with a chloro-quinazoline, followed by reaction with a thiosemicarbazide (B42300) and subsequent cyclization to form the thiazole ring. nih.gov

The design of hybrid molecules is a rational approach to explore new chemical space and to develop multifunctional molecules. rsc.org The combination of different pharmacophores can lead to compounds with novel mechanisms of action. humanjournals.comrsc.org

The table below presents examples of synthesized hybrid analogues:

Hybrid ClassSynthetic StrategyExample CompoundReference
Isatin-Phthalazine HybridsCondensation of 4-(4-chlorophenyl)phthalazin-1-yl)hydrazine with 5-bromoindoline-2,3-dione5-Bromo-3-(2-(4-(4-chlorophenyl)phthalazin-1-yl)hydrazono)indolin-2-one nih.gov
Isatin-Quinazoline HybridsCondensation of hydrazine derivatives with isatin3-(2-(2-(4-Chlorophenyl)quinazolin-4-yl)hydrazono)indolin-2-one tandfonline.com
Quinazoline-Thiazole HybridsMulti-step synthesis involving O-alkylation and thiazole ring formation(E)-2-(2-(4-((6,7-dimethoxyquinazolin-4-yl)-oxy)-benzylidene-)hydrazineyl)-4-methyl-thiazole nih.gov
Quinazolinone-Oxadiazole HybridsMolecular hybridization approachQuinazolinone-oxadiazole hybrids rsc.org

Synthesis of Metal Complexes with Quinazoline Derivatives

The coordination chemistry of quinazoline derivatives has garnered significant attention due to the potential of the resulting metal complexes in various fields. Quinazoline-based ligands can coordinate with a variety of metal ions, including transition metals like Co(II), Ni(II), Cu(II), and Zn(II), to form stable complexes. orientjchem.orgresearchgate.net

The synthesis of these metal complexes typically involves the reaction of a quinazoline-containing ligand with a metal salt in a suitable solvent. orientjchem.org The ligand can be a Schiff base derived from a quinazoline derivative, which often acts as a bidentate or tridentate ligand, coordinating to the metal ion through nitrogen and oxygen or sulfur donor atoms. researchgate.net The resulting complexes can exhibit diverse geometries, such as octahedral or distorted octahedral, depending on the metal ion and the ligand structure. nih.govekb.eg

Characterization of these metal complexes is carried out using various spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR, mass spectrometry, and thermogravimetric analysis (TGA). orientjchem.orgresearchgate.netresearchgate.net These methods provide insights into the coordination mode, thermal stability, and molecular structure of the complexes. orientjchem.orgresearchgate.net For example, a shift in the C=N stretching frequency in the IR spectrum upon complexation can confirm the coordination of the azomethine nitrogen to the metal ion. researchgate.net

The formation of metal complexes significantly alters the physicochemical properties of the parent quinazoline ligand. For instance, the electronic spectra of the complexes are typically different from that of the free ligand, indicating the involvement of the ligand in coordination. orientjchem.org

The following table provides examples of metal complexes synthesized from quinazoline derivatives:

LigandMetal Ion(s)Resulting Complex Formula (Example)Reference
(E)-2-methyl-3-(1-(naphthalen-1-yl)ethylideneamino) quinazolin-4(3H)-one (EMNEDAQZHO)Zn(II), Cu(II), Ni(II), Co(II)L-Zn orientjchem.orgresearchgate.net
(E)-4-(2-((6-bromopyridin-2-yl)methylene)hydrazinyl)quinazoline (L¹)Ni(II)Ni(L¹)₂₂ rsc.org
(E)-4-(2-((3-fluoropyridin-2-yl)methylene)hydrazinyl) quinazoline (L²)Zn(II), Cd(II), Cu(II), Ni(II), Mn(II)Zn(L²)₂(PF₆) rsc.org
Schiff base ligand 4-(2-((1E,2E)-1-(2-(p-tolyl)hydrazineylidene)propan-2-ylidene)hydrazineyl) (L1) and Methionine (L2)Mn(II), Co(II), Cd(II)[(L1) (L2) Co (Cl)].3H2O ekb.eg

Mechanistic Insights into Biological Action and Structure Activity Relationships

Elucidation of Molecular Mechanisms of Action

The biological activities of quinazolino[2,3-a]phthalazin-8-one derivatives, particularly their anticancer effects, are underpinned by several distinct molecular mechanisms. Research has shown that these compounds can trigger programmed cell death (apoptosis) and halt the proliferation of cancer cells by interfering with the cell cycle.

One of the key mechanisms identified is the activation of the tumor suppressor protein p53. acs.org For instance, certain phthalazino[1,2-b]quinazolinone derivatives have been found to function as p53 activators in bladder cancer cells. acs.org A specific derivative, 10-Bromo-5-(2-dimethylamino-ethylamino)phthalazino[1,2-b]quinazolin-8-one (also referred to as 5da), induces the accumulation of phosphorylated p53 (phospho-p53) within the mitochondria. acs.org This accumulation leads to a conformational change in the Bak protein, a member of the Bcl-2 family, which in turn initiates the apoptotic cascade and results in cancer cell death. acs.org

Furthermore, these compounds can induce apoptosis through the intrinsic mitochondrial pathway. tandfonline.comnih.gov Studies on isatin-quinazoline/phthalazine (B143731) hybrids have demonstrated that active compounds reduce the expression of the anti-apoptotic protein Bcl-2 while simultaneously enhancing the expression of the pro-apoptotic protein Bax. tandfonline.comrsc.org This shift in the Bax/Bcl-2 ratio disrupts mitochondrial integrity and activates downstream effector caspases, such as caspase-9 and caspase-3, which are critical executioners of apoptosis. tandfonline.comnih.gov

In addition to inducing apoptosis, these derivatives can cause cell cycle arrest, preventing cancer cells from dividing and proliferating. The compound 5da, for example, has been shown to cause cell cycle arrest at the S/G2 phase. acs.org This halt in the cell cycle, combined with the induction of apoptosis, contributes to a significant reduction in tumor growth. acs.org

Characterization of Interactions with Biological Targets

The therapeutic potential of this compound and related compounds stems from their ability to interact with specific biological macromolecules, thereby modulating their function. Molecular docking and biochemical assays have been instrumental in identifying and characterizing these interactions. ontosight.airesearchgate.net

A primary target for many quinazoline-based compounds is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a critical role in cancer cell proliferation. nih.govnih.govrsc.org The quinazoline (B50416) core is recognized as a privileged scaffold due to its high affinity for the ATP-binding site of the EGFR kinase domain. nih.govnih.gov Structural studies have revealed that this interaction is stabilized by hydrogen bonds between the nitrogen atoms (N-1 and N-3) of the quinazoline ring and key amino acid residues, such as Methionine (Met793) and Threonine (Thr766), within the receptor's active site. nih.gov

Beyond EGFR, these heterocyclic systems interact with other crucial targets involved in cancer progression. As mentioned, derivatives can indirectly interact with and activate the Bak protein via p53 accumulation in mitochondria. acs.org They also modulate the balance of Bcl-2 family proteins, which are central regulators of apoptosis. tandfonline.comnih.gov Some quinazoline-based hybrids have also been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis (the formation of new blood vessels that supply tumors). researchgate.net

The table below summarizes the key biological targets of quinazoline and phthalazine derivatives and the nature of their interactions.

Target ProteinCompound Class/DerivativeNature of InteractionBiological Outcome
p53 Phthalazino[1,2-b]quinazolinonesActivation via phosphorylation and mitochondrial accumulation. acs.orgInduction of apoptosis, cell cycle arrest. acs.org
EGFR 4-Anilino-quinazolinesCompetitive inhibition at the ATP-binding site; H-bonding with Met793 and Thr766. nih.govInhibition of tumor cell proliferation. nih.govrsc.org
Bax/Bcl-2 Isatin-quinazoline/phthalazine hybridsUpregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2. tandfonline.comnih.govInduction of the intrinsic mitochondrial apoptotic pathway. rsc.org
Caspase-9/-3 Isatin-quinazoline/phthalazine hybridsUpregulation of active forms. tandfonline.comnih.govExecution of apoptosis. nih.gov
VEGFR-2 Quinazoline-based analogsInhibition of kinase activity. researchgate.netAnti-angiogenesis. researchgate.net
InhA 2,3-disubstituted quinazolin-4(1H)-onesBinding affinity demonstrated via molecular docking. researchgate.netPotential anti-tubercular activity. researchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for optimizing the chemical structure of a lead compound to enhance its biological activity and selectivity. researchgate.netmdpi.com For quinazoline and its fused derivatives, SAR studies have identified several key structural features that influence their therapeutic effects. researchgate.net

Modifications at positions 2 and 3 of the quinazolinone ring have been shown to be particularly important for modulating biological activity. researchgate.netukaazpublications.com For instance, in a series of antimalarial quinazolinone-2-carboxamide derivatives, substitutions on the phenyl ring at position 2 and variations in the linker at position 3 significantly impacted potency. researchgate.net

In the context of EGFR inhibitors, the 4-anilino-quinazoline scaffold is a well-established pharmacophore. nih.govnih.gov SAR studies have revealed that:

Bulky substituents at the C-7 position of the quinazoline core are generally favorable for inhibitory activity. nih.gov

The nature of the linker between the phenyl and quinazoline moieties is critical; replacing an amide linker with a methyl-amino linker can drastically decrease activity. nih.gov

Substitutions on the 4-anilino ring can fine-tune the compound's affinity and selectivity for different EGFR mutants. nih.gov

The following table details specific SAR findings for various quinazoline derivatives.

Compound SeriesPosition of SubstitutionStructural ModificationImpact on ActivityTarget/Activity
4-Anilino-quinazolines C-7 of quinazoline coreIntroduction of bulky substituents. nih.govFavorable for activity. nih.govEGFR Inhibition
4-Anilino-quinazolines Linker at C-4Replacement of amide with methyl-amino. nih.gov~50-fold decrease in activity. nih.govEGFR Inhibition
Quinazolinone-2-carboxamides Position 2 and 3Various substitutions on the benzyl (B1604629) and carboxamide groups. researchgate.netIdentified potent inhibitors (e.g., 19f) with 95-fold more potency than the original hit. researchgate.netAntimalarial
2-Substituted Quinazolinones Position 2Propyl substitution. nih.govFound to be more potent than other alkyl substitutions. nih.govAnticancer (HeLa cells)
2,3-Disubstituted quinazolin-4(1H)-ones Position 3Presence of an allyl and/or benzyl moiety. ukaazpublications.comImplicated as responsible for antitubercular effect. ukaazpublications.comAntitubercular

Immunomodulatory Effects and Nitric Oxide Generation

Beyond direct cytotoxicity against cancer cells, certain quinazolinone derivatives exhibit immunomodulatory properties, influencing the activity of immune cells to combat disease. researchgate.net This is particularly relevant in the context of parasitic infections and cancer immunotherapy.

Research on quinazolinone hybrids has shown that specific compounds can induce murine macrophages to produce nitric oxide (NO). researchgate.netacs.org Nitric oxide is a key signaling molecule and an effector in the host defense against pathogens. The induction of NO generation by these compounds helps prevent the survival of parasites such as Leishmania donovani. researchgate.netacs.org

This effect is linked to the modulation of the T-helper (Th) cell response. The active compounds were found to promote a Th1-type immune response, which is crucial for cell-mediated immunity against intracellular pathogens, while suppressing the Th2-type response. researchgate.netacs.org Several quinazoline derivatives have been noted for their immunomodulatory properties, which in some cases are associated with the inhibition of targets like VEGFR-2. researchgate.net

The table below highlights the immunomodulatory effects of specific quinazolinone derivatives.

Compound/DerivativeCell TypeEffectAssociated Mechanism
Quinazolinone hybrids (8a, 8g) Murine MacrophagesInduction of nitric oxide (NO) generation. researchgate.netacs.orgActivation of Th1-type immune response, suppression of Th2-type response. researchgate.netacs.org
Thalidomide-like quinazolinones Various cancer cell linesPotential immunomodulatory and cytotoxic activities. researchgate.netDesigned to mimic thalidomide's effects, linked to VEGFR-2 inhibition and apoptosis. researchgate.net

Advanced Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, allowing for the characterization of the binding mode and affinity. nih.gov This method is crucial in structure-based drug design for identifying key interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov

Studies on various quinazoline (B50416) derivatives have successfully employed molecular docking to understand their mechanism of action against several biological targets. For instance, docking simulations of quinazoline antifolate derivatives with human thymidylate synthase revealed that the quinazoline ring typically engages in hydrophobic interactions with key amino acid residues like Leu192 and Leu221. nih.gov In another study, docking of quinazolinone derivatives into the active site of poly (ADP-ribose) polymerase 10 (PARP10) identified crucial pi-alkyl and hydrogen bond interactions responsible for their inhibitory activity. nih.gov For example, a 2-methylphenyl substituted amino-quinazolin-4(3H)-one derivative was shown to form a hydrogen bond with the Ala911 residue and multiple pi-alkyl interactions with Ala921, Leu926, and Tyr932. nih.gov

These simulations are validated by redocking a known crystallographic ligand into the receptor's active site; a low root-mean-square deviation (RMSD) value (e.g., < 2.0 Å) indicates a reliable docking protocol. nih.gov The insights gained from these interactions are instrumental in designing new derivatives with enhanced potency and selectivity.

Table 1: Representative Molecular Docking Studies on Quinazoline Derivatives

Compound SeriesTarget ProteinKey Interacting ResiduesDocking Software/MethodReference
Quinazolinone derivativesPARP10 (PDB ID: 5LX6)His887, Ala911, Val913, Tyr919, Leu926Gold Docking Software nih.gov
Quinazoline antifolatesHuman Thymidylate SynthaseLeu192, Leu221, Tyr258LigandFit (Cerius2) nih.gov
2,3-dihydroquinazolin-4(1H)-one derivativesAcetylcholinesterase (AChE)Not specifiedNot specified ijcce.ac.ir
Quinazoline-4(3H)-one analogsEpidermal Growth Factor Receptor (EGFR)Not specifiedNot specified researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. orientjchem.orgmdpi.com The fundamental principle is that the structural features of a molecule, quantified by molecular descriptors, determine its activity. mdpi.com These models are invaluable for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts. mdpi.com

QSAR studies on quinazoline and related heterocyclic systems have been instrumental in identifying the key physicochemical properties that govern their biological effects. For example, a QSAR study on 2,3-dihydro- researchgate.netorientjchem.orgdioxino[2,3-f]quinazoline derivatives as anticancer agents found that electronic descriptors were critical for activity. orientjchem.org The best QSAR model revealed a linear relationship between the anticancer activity (log IC₅₀) and the atomic net charges on specific carbon and oxygen atoms (qC6, qC10, qC12, qO22), as well as the energies of the Highest Occupied Molecular Orbital (E_HOMO) and Lowest Unoccupied Molecular Orbital (E_LUMO). orientjchem.org

The robustness and predictive power of a QSAR model are assessed using various statistical parameters. These include the coefficient of determination (R²), the leave-one-out cross-validated correlation coefficient (Q² or R²cv), and external validation metrics (R²pred). researchgate.net A statistically significant and validated QSAR model can then be reliably used to guide the design of new, more potent analogs. researchgate.netmdpi.com

Table 2: Example of a QSAR Equation for Quinazoline Derivatives

QSAR Model EquationStatistical ParametersDescriptorsTarget ActivityReference
Log IC₅₀ = -11.688 + (-35.522×qC6) + (-21.055×qC10) + (-85.682×qC12) + (-32.997×qO22) + (-85.129 E_HOMO) + (19.724×E_LUMO)R² = 0.8732, PRESS = 1.5727qC6, qC10, qC12, qO22 (Atomic Net Charges), E_HOMO, E_LUMO (Molecular Orbital Energies)Anticancer (EGFR inhibitor) orientjchem.org

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. orientjchem.org It is widely applied to study the properties of novel chemical entities, providing insights into molecular geometry, vibrational frequencies, and electronic properties like molecular orbital energies. orientjchem.orgresearchgate.net

For quinazoline-based structures, DFT calculations are used to optimize the ground state geometry, yielding precise information on bond lengths and angles which can be compared with experimental data from X-ray crystallography. orientjchem.orgresearchgate.net A key application of DFT is the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net The HOMO-LUMO energy gap is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap generally implies higher chemical reactivity.

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) surfaces. orientjchem.orgresearchgate.net These surfaces map the electrostatic potential onto the electron density of the molecule, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. orientjchem.orgnih.gov This information is crucial for understanding and predicting how a molecule will interact with biological receptors and other molecules. orientjchem.org

Table 3: DFT-Calculated Parameters for a Representative Quinazolin-4(1H)-one Derivative

CompoundMethod/Basis SetHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
2,3-disubstituted quinazolin-4(1H)-one (Compound 3g)B3LYP-6.04-1.774.27 researchgate.net
2,3-disubstituted quinazolin-4(1H)-one (Compound 3h)B3LYP-5.93-1.904.03 researchgate.net
3-(diacetylamino)-2-ethyl-3H-quinazolin-4-oneB3LYP/6-311++G(d,p)-7.15-2.065.09 researchgate.net

In silico Pharmacokinetic Profiling Methodologies

In silico pharmacokinetic profiling, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, is a critical step in early-stage drug discovery. nih.gov These computational methods assess the drug-likeness of a compound and predict its potential pharmacokinetic behavior in the body, helping to identify candidates with a higher probability of success in clinical trials. scirp.org

For quinazoline derivatives, various in silico models are employed. Lipinski's Rule of Five is a widely used guideline to assess oral bioavailability; it considers properties like molecular weight, Log P (lipophilicity), and the number of hydrogen bond donors and acceptors. scirp.org For example, a study of 69 quinazoline compounds identified several molecules that violated the Log P > 5 rule, suggesting potential issues with oral absorption. scirp.org

More advanced computational tools like SwissADME and pkCSM are used to predict a wide range of ADMET properties. researchgate.net These can include predictions of gastrointestinal absorption, blood-brain barrier penetration, interaction with cytochrome P450 (CYP) enzymes (which are key for drug metabolism), and potential toxicities like AMES toxicity or cardiotoxicity. ijcce.ac.irresearchgate.net For instance, an in silico ADMET study on 2,3-dihydroquinazolin-4(1H)-one derivatives predicted a good pharmacokinetic profile for most compounds, though some nitro and methoxy (B1213986) substituted analogs were flagged for potential AMES toxicity. ijcce.ac.ir This early-stage filtering helps to de-risk drug development by flagging compounds with unfavorable pharmacokinetic properties. scirp.org

Table 4: Predicted In Silico ADMET Properties for Quinazoline Analogs

Compound ClassPrediction Model/SoftwareKey Properties AssessedFindingsReference
Quinazoline derivativesMolsoftLipinski's Rule of Five (Log P), Drug-likeness scoreSeveral potent inhibitors violated Log P > 5, indicating poor oral bioavailability. scirp.org
Quinazoline-4(3H)-one analogsSwissADME, pkCSMADMET properties, Drug-likenessIdentified lead and designed compounds as feasible drug candidates based on pharmacological profiles. researchgate.net
2,3-dihydroquinazolin-4(1H)-one derivativesadmetSAR serverPharmacokinetic profile, AMES toxicityMost compounds showed a good profile; nitro/methoxy derivatives predicted to have AMES toxicity. ijcce.ac.ir

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Proton and Carbon-13)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular framework of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the Quinazolino[2,3-a]phthalazin-8-one scaffold.

¹H NMR: Proton NMR spectra are used to identify the number of different types of protons and their neighboring environments. For derivatives of this compound, the aromatic protons typically appear as multiplets in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic rings. The specific chemical shifts and coupling constants (J-values) allow for the assignment of protons on the quinazolinone and phthalazine (B143731) ring systems. For instance, in studies of related structures like 2-(1H-indol-3-yl)quinazolin-4(3H)-one, aromatic protons are observed in the δ 7.25-8.72 ppm range acs.org.

¹³C NMR: Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the quinazolinone ring is a key diagnostic signal, typically appearing significantly downfield (e.g., >160 ppm). Aromatic carbons resonate in the approximate range of δ 115-150 ppm. In one study of a substituted derivative, 5-(4-phenoxyphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one, thirteen distinct carbon signals were observed, confirming the complex fused-ring structure derpharmachemica.com. Similarly, for a related quinazolin-4(3H)-one, carbon signals were identified between δ 122.6 and 160.6 ppm mdpi.com.

The data below, gathered from various substituted derivatives, illustrates the typical chemical shifts observed for this class of compounds.

Interactive Data Table: Representative NMR Data for this compound Derivatives

Compound/DerivativeNucleusChemical Shift (δ, ppm)Multiplicity/Comment
Quinazolin-4(3H)-one mdpi.com¹H12.16 (br. s, 1H), 8.12 (d, 1H), 8.08 (s, 1H), 7.82-7.49 (m, 2H)Aromatic and NH protons
Quinazolin-4(3H)-one mdpi.com¹³C160.6, 148.7, 145.2, 134.2, 127.1, 126.6, 125.7, 122.6Carbonyl and aromatic carbons
2-(1-Methyl-1H-indol-3-yl)quinazolin-4(3H)-one acs.org¹H12.07 (s, 1H), 8.72-7.25 (m, 8H), 3.88 (s, 3H)Aromatic, NH, and methyl protons
2-(1-Methyl-1H-indol-3-yl)quinazolin-4(3H)-one acs.org¹³C162.0, 149.9, 149.6, 137.3, 134.2, 132.8, 126.8-107.6, 33.2Carbonyl, aromatic, and methyl carbons

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, the most characteristic absorption band is that of the carbonyl (C=O) group in the lactam ring.

This C=O stretching vibration typically appears as a strong absorption band in the region of 1670–1690 cm⁻¹. For example, in the synthesis of a substituted 5-(4-phenoxyphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one, a characteristic C=O peak was observed at 1645 cm⁻¹ derpharmachemica.com. Another study on related phthalazino[1,2-b]imidazolin-3-ones reported the N-C=O absorption at 1720 cm⁻¹ researchcommons.org. The exact position can be influenced by the electronic effects of substituents on the ring system. Other important absorptions include C=N stretching vibrations (around 1608–1642 cm⁻¹) and C-H stretching from the aromatic rings (typically above 3000 cm⁻¹) derpharmachemica.comacs.org.

Interactive Data Table: Characteristic IR Frequencies for this compound Analogs

Functional GroupAbsorption Range (cm⁻¹)Source Reference
Carbonyl (C=O) of quinazolinone1645 - 1720 derpharmachemica.comresearchcommons.org
Imine (C=N)1608 - 1665 derpharmachemica.comresearchcommons.org
Aromatic C-H~3066 derpharmachemica.com
Aliphatic C-H~2939 derpharmachemica.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and provides valuable structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, allowing for the determination of its elemental formula (C₁₅H₉N₃O). In various studies on its derivatives, the molecular ion peak (M⁺) is readily observed. For instance, a 5-(4-phenoxyphenyl) derivative showed the expected molecular ion peak (M⁺) at m/z 414 derpharmachemica.com. The fragmentation patterns can help to confirm the fused heterocyclic structure, often involving the sequential loss of small, stable molecules like CO, N₂, and HCN from the parent ion.

Interactive Data Table: Mass Spectrometry Data for Representative Analogs

Compound/DerivativeIonization Methodm/z of Molecular Ion [M]⁺Key Fragment Ions (m/z)
5-(4-phenoxyphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one derpharmachemica.comESI-MS414Not specified
5-(4-methoxyphenyl)-phthalazino[1,2-b]imidazolin-3-one researchcommons.orgMS353Not specified
4-Substituted-phenyl-1-chlorophthalazine researchcommons.orgMS270.5Not specified

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The extensive π-system of the fused aromatic and heterocyclic rings in this compound is expected to result in characteristic absorptions in the UV-Vis range.

Generally, quinazolinone derivatives exhibit multiple absorption bands due to π → π* and n → π* transitions. Studies on related quinazoline (B50416) derivatives show maximum absorption wavelengths (λmax) in the UV-A and near-UV regions. For example, a Schiff base of a quinazoline derivative exhibited a λmax at 430 nm orientjchem.org. The presence of multiple peaks or shoulders is common for highly conjugated systems and can be influenced by the solvent used orientjchem.org. Specific UV-Vis data for the unsubstituted this compound is not detailed in the reviewed literature, but analysis would be a key step in its full characterization.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of a compound and study its decomposition behavior.

For a stable, high-melting-point solid like this compound, TGA would be used to determine its decomposition temperature. While specific TGA data for the target compound is not available in the surveyed literature, studies on related quinazolinone derivatives and their metal complexes show distinct thermal decomposition stages. For instance, TGA analysis of a novel deep eutectic solvent used for the synthesis of quinazolinone derivatives showed decomposition of the organic components beginning between 120-250 °C rsc.org. The analysis of the compound itself would likely show high thermal stability, with decomposition occurring at a significantly higher temperature, which is a characteristic of rigid, polycyclic aromatic structures rsc.orgscispace.comnih.gov.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute conformation of the molecule.

For a complex, planar-like structure such as this compound, single-crystal X-ray diffraction would confirm the fusion pattern of the heterocyclic rings and the planarity of the system. While a crystal structure for the parent compound was not found in the search results, data for related systems, such as 8H-isoquinolino[1,2-b]quinazolin-8-ones, have been reported acs.org. These studies confirm the geometry of the fused ring system. A study on phthalazino[1,2-b]quinazolinone derivatives also makes explicit mention of X-ray crystallography data being available in its supporting information, underscoring the importance of this technique for confirming the structure of this compound class.

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for Quinazolino[2,3-a]phthalazin-8-one, and how do reaction conditions influence yield?

  • Methodological Answer : A widely used approach involves TiO₂ nanoparticle-catalyzed one-pot synthesis, which simplifies multi-step reactions into a single step while maintaining high efficiency. For example, Zhang et al. (2016) achieved this via condensation and cyclization reactions using TiO₂ under mild conditions (70–80°C, 6–8 hours), yielding derivatives in 75–92% efficiency . Alternative methods include microwave-assisted synthesis or transition-metal catalysis, though these may require stricter temperature control or inert atmospheres.

Q. How can researchers validate the structural integrity of this compound derivatives?

  • Methodological Answer : Combine spectroscopic techniques such as ¹H/¹³C NMR for functional group analysis and LC-MS for molecular weight confirmation. For complex stereochemistry, 2D NMR (e.g., COSY, NOESY) or X-ray crystallography is recommended. Recent studies highlight the use of computational methods (DFT calculations) to predict and cross-verify spectral data .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound derivatives?

  • Methodological Answer : Standard antimicrobial assays include broth microdilution (MIC determination against Gram-positive/negative bacteria) and agar diffusion for antifungal activity. For antiproliferative screening, MTT assays on cancer cell lines (e.g., HeLa, MCF-7) are typical. Ensure proper controls (e.g., ciprofloxacin for antimicrobials, doxorubicin for cytotoxicity) to benchmark activity .

Advanced Research Questions

Q. How can regioselectivity challenges in this compound synthesis be addressed?

  • Methodological Answer : Regioselectivity often depends on catalyst choice and solvent polarity. For instance, TiO₂ nanoparticles favor cyclization at the phthalazinone moiety due to their Lewis acidity, while polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack at specific positions. Kinetic studies via in situ FTIR or Raman spectroscopy can monitor intermediate formation to optimize pathways .

Q. What strategies mitigate low yields in multi-component reactions involving this compound?

  • Methodological Answer : Employ sequential addition of reagents to avoid side reactions. For example, adding aldehydes after intermediate imine formation reduces competing pathways. Catalytic systems like CuO nanoparticles or ionic liquids can stabilize reactive intermediates, improving yields by 15–20% .

Q. How do structural modifications of this compound influence its bioactivity?

  • Methodological Answer : Introduce substituents at the C-2 or C-8 positions to enhance lipophilicity and membrane penetration. SAR studies show that electron-withdrawing groups (e.g., -NO₂, -CF₃) improve antimicrobial activity, while bulky groups (e.g., aryl rings) enhance anticancer potency. Molecular docking (e.g., with DNA gyrase or tubulin) can predict binding modes .

Q. What analytical approaches resolve contradictions in reported biological data for this compound analogs?

  • Methodological Answer : Cross-validate assays using standardized protocols (CLSI guidelines for antimicrobials) and replicate studies in multiple cell lines. Conflicting cytotoxicity data may arise from variations in cell culture conditions (e.g., serum concentration, incubation time). Meta-analyses of published datasets can identify trends obscured by experimental noise .

Q. How can computational models guide the design of this compound-based therapeutics?

  • Methodological Answer : Use molecular dynamics simulations to assess stability in target binding pockets (e.g., kinase active sites). QSAR models trained on existing bioactivity data can prioritize derivatives with optimal logP (1.5–3.5) and polar surface area (<140 Ų) for oral bioavailability. Validate predictions with in vitro ADMET assays .

Methodological Considerations Table

Challenge Recommended Technique Key Reference
Low synthetic yieldTiO₂ nanoparticle catalysis, sequential reagent addition
Structural ambiguity2D NMR, X-ray crystallography
Bioactivity discrepanciesStandardized CLSI assays, meta-analysis
Regioselectivity optimizationIn situ FTIR monitoring, solvent polarity tuning

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.